Unii-E3T5xxy9HX
Overview
Description
AZD-5991 is a potent and selective inhibitor of the anti-apoptotic protein myeloid cell leukemia 1 (Mcl-1). This compound has shown significant promise in preclinical studies for its ability to induce apoptosis in cancer cells, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia .
Preparation Methods
The synthesis of AZD-5991 involves several steps, including the formation of a macrocyclic structure. The synthetic route typically includes the following steps:
Formation of the Macrocycle: The initial step involves the formation of a macrocyclic structure through a series of cyclization reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as liquid chromatography to ensure high purity and yield.
Chemical Reactions Analysis
AZD-5991 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: AZD-5991 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD-5991 has several scientific research applications, including:
Cancer Research: It is primarily used in cancer research to study its effects on inducing apoptosis in cancer cells. .
Drug Development: AZD-5991 is being investigated as a potential therapeutic agent for treating hematological malignancies.
Biological Studies: The compound is used in biological studies to understand the role of Mcl-1 in cell survival and apoptosis.
Mechanism of Action
AZD-5991 exerts its effects by directly binding to the anti-apoptotic protein Mcl-1. This binding disrupts the interaction between Mcl-1 and pro-apoptotic proteins, leading to the activation of the mitochondrial apoptotic pathway. Specifically, AZD-5991 induces apoptosis by activating the Bak-dependent mitochondrial apoptotic pathway, resulting in rapid cell death in cancer cells .
Comparison with Similar Compounds
AZD-5991 is unique in its high selectivity and potency for Mcl-1 compared to other similar compounds. Some similar compounds include:
Venetoclax: A selective inhibitor of the Bcl-2 protein, used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
AMG-397: A compound similar to AZD-5991, currently under clinical evaluation for its potential in treating hematological malignancies.
AZD-5991 stands out due to its macrocyclic structure, which provides enhanced binding affinity and selectivity for Mcl-1, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQCEQAXHPIRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34ClN5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601098260 | |
Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2143061-82-7, 2143010-83-5 | |
Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2143061-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AZD-5991 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143010835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5991 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14792 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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